molecular formula C21H25F2N3O B14197803 4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide CAS No. 923024-83-3

4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide

Cat. No.: B14197803
CAS No.: 923024-83-3
M. Wt: 373.4 g/mol
InChI Key: SYXMHMLQJXJBDO-UHFFFAOYSA-N
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Description

4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a butanamide chain attached to a difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with 2,4-difluorobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation may involve the use of bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to corresponding amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Studied for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylpiperazin-1-yl)aniline: A related compound with a methyl group instead of a benzyl group.

    4-(4-methylpiperazin-1-yl)benzenamine: Another similar compound with an amine group on the aromatic ring.

Uniqueness

4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide stands out due to its unique combination of a benzyl-substituted piperazine ring and a difluorophenyl butanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

923024-83-3

Molecular Formula

C21H25F2N3O

Molecular Weight

373.4 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-N-(2,4-difluorophenyl)butanamide

InChI

InChI=1S/C21H25F2N3O/c22-18-8-9-20(19(23)15-18)24-21(27)7-4-10-25-11-13-26(14-12-25)16-17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14,16H2,(H,24,27)

InChI Key

SYXMHMLQJXJBDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=CC=C3

Origin of Product

United States

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